4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide
Description
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide is a benzamide derivative featuring a 3,5-dimethylpiperidine sulfonyl group and a 4-fluorophenyl substituent. This compound is structurally characterized by its sulfonamide linkage, which connects the piperidine moiety to the benzamide core.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14-11-15(2)13-23(12-14)27(25,26)19-9-3-16(4-10-19)20(24)22-18-7-5-17(21)6-8-18/h3-10,14-15H,11-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKQGWCMOOMLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 3,5-dimethylpiperidine, which can be achieved through the hydrogenation of 3,5-dimethylpyridine.
Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Coupling with Fluorophenylbenzamide: The final step involves coupling the sulfonylated piperidine with 4-fluorophenylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include the corresponding amine or alcohol.
Substitution: Products depend on the nucleophile used, such as sulfonamides or thioethers.
Scientific Research Applications
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Structural Analogs
Piperidine/Piperazine Sulfonamide Derivatives
- 3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide (): This analog shares the 3,5-dimethylpiperidine sulfonyl group but replaces the 4-fluorophenyl with a p-tolyl-substituted triazole.
SC211 (CHEMBL329228) ():
A piperazine benzamide derivative (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide), SC211 exhibits a piperazine ring instead of piperidine and a chlorophenyl group. Piperazine’s conformational flexibility may improve receptor binding kinetics, but the absence of a sulfonamide linkage distinguishes its pharmacokinetic profile .
Fluorophenyl-Containing Benzamides
- 3-Fluoro-N-(4-fluorophenyl)benzamide ():
This simpler benzamide lacks the piperidine sulfonyl group but shares the 4-fluorophenyl substituent. Its NMR spectra reveal overlapping scalar couplings in aromatic regions, suggesting similar challenges in analytical characterization as the target compound .
Pharmacological Analogs
Dopamine Receptor Ligands
SC212 (CHEMBL1940410) ():
A haloperidol derivative with a 4-fluorophenylthio group, SC212 shows atypical antipsychotic activity via D2 receptor (D2R) antagonism. While the target compound shares the fluorophenyl motif, its benzamide core and sulfonamide linker may direct selectivity toward different receptor subtypes (e.g., D4R) .Chalcone Derivatives ():
Fluorophenyl-containing chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing planarity and binding to targets like kinases or tubulin. The target compound’s benzamide core likely adopts a distinct conformation, affecting receptor engagement .
Physicochemical and Crystallographic Properties
Crystallographic Insights
- Isostructural Thiazole Derivatives ():
Compounds with fluorophenyl-thiazole scaffolds (e.g., Compound 5) crystallize in triclinic P ī symmetry, featuring planar conformations except for one fluorophenyl group oriented perpendicularly. The target compound’s piperidine sulfonyl group may introduce steric hindrance, reducing planarity compared to these analogs .
Solubility and Stability
- Sulfonamide Linkage: The sulfonamide group in the target compound enhances water solubility compared to non-sulfonylated analogs like SC211. However, the 3,5-dimethylpiperidine moiety may increase hydrophobicity relative to piperazine derivatives .
Data Tables
Table 1: Structural Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
